molecular formula C10H13Cl2N3O2 B3107631 Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate CAS No. 1616434-23-1

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate

Cat. No.: B3107631
CAS No.: 1616434-23-1
M. Wt: 278.13 g/mol
InChI Key: XBCWWJVHFBRLEE-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13Cl2N3O2 and a molecular weight of 278.13 g/mol. This compound is known for its role as a small molecule selective inhibitor of Bruton’s tyrosine kinase (BTK), which has been in development since 2014.

Preparation Methods

The synthesis of tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method includes the reaction of 3-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired Boc-protected product in high yields.

Chemical Reactions Analysis

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Hydrolysis: The Boc-protecting group can be removed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s role as a BTK inhibitor makes it valuable in studying signal transduction pathways in cells.

    Medicine: As a BTK inhibitor, it has potential therapeutic applications in treating diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and functioning of B-cells. By inhibiting BTK, the compound disrupts this signaling pathway, leading to the suppression of B-cell proliferation and survival.

Comparison with Similar Compounds

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate can be compared with other BTK inhibitors such as ibrutinib and acalabrutinib. While all these compounds target BTK, this compound is unique due to its specific chemical structure and the presence of the tert-butyl carbamate protecting group, which can influence its pharmacokinetic properties and selectivity.

Similar compounds include:

    Ibrutinib: A first-generation BTK inhibitor used in the treatment of various B-cell malignancies.

    Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects compared to ibrutinib.

Properties

IUPAC Name

tert-butyl N-(3-amino-2,6-dichloropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)14-5-4-6(11)15-8(12)7(5)13/h4H,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWWJVHFBRLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate (700 g, 2.27 mol) and iron (1272.7 g, 22.7 mol) in ethanol (5 L) and water (1 L) was stirred at room temperature for 10 h. The mixture was filtered, the filtrate was concentrated in vacuo, and the crude product was crystallized using EtOAc to give tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1272.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate (65 g, 0.212 mol) was added to a mixture of Raney-Ni (12.5 g) in ethanol (1.5 L) under H2. The mixture was stirred at 50° C. for 3 h. TLC (petroleum/ethyl acetate=5:1) showed that most of the tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate was consumed. The mixture was filtered, and the filtrate was concentrated to give crude tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate, which was used for the next step without further purification. 1H NMR (400 MHz, CDCl3) δ: 7.84 (s, 1H), 6.85 (s, 1H), 1.54 (s, 9H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Tert-butyl 2,6-dichloro-3-nitropyridin-4-ylcarbamate 2.42 (2.0 g, 6.49 mmol) was dissolved in THF (10 mL) and cooled to 0° C. in ice-bath. To this solution sodium dithionite (3.39 g, 19.47 mmol), and NaHCO3 (1.6 g) dissolved in 10 mL of water, were added and the mixture was stirred at 0° C. After 1 hr, LC/MS indicated full conversion to desired product, solvent was removed under reduced pressure. Solids re-dissolved and extracted with ethyl acetate and water. Organic layer was washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. Residue obtained was recrystallized from acetonitrile to obtain tert-butyl 3-amino-2,6-dichloropyridin-4-ylcarbamate 2.43 that was used for next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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